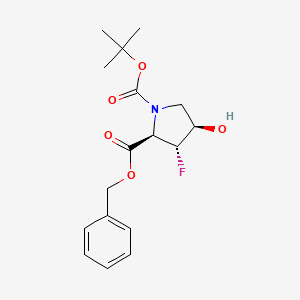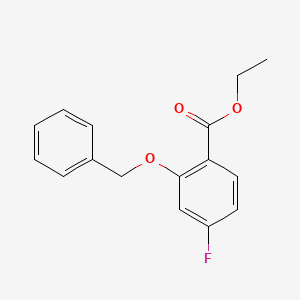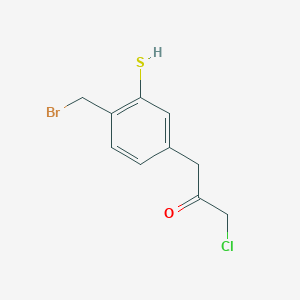
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group, a hydroxyl group, and a carboxylic acid esterified with a benzyl group. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst.
Protection with N-Boc Group: The final step involves protecting the amine group with the N-Boc group using tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester involves its interactions with molecular targets such as enzymes and receptors. The fluoro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The N-Boc group protects the amine during reactions, preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
N-Boc (2R,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid: Similar structure but lacks the fluoro group.
N-Boc (2R,3R,4R)-3-chloro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is unique due to the presence of the fluoro group, which can significantly influence its reactivity and interactions with biological targets. The combination of the fluoro and hydroxyl groups on the pyrrolidine ring provides distinct chemical properties that can be leveraged in various applications.
属性
分子式 |
C17H22FNO5 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-O-benzyl 1-O-tert-butyl (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-9-12(20)13(18)14(19)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,20H,9-10H2,1-3H3/t12-,13+,14+/m1/s1 |
InChI 键 |
XKVMYQMEYRBQHW-RDBSUJKOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)

![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)





![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)

